Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)-

Vue d'ensemble

Description

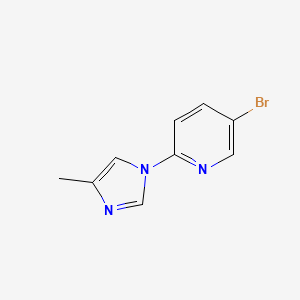

Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)-: is a heterocyclic aromatic organic compound It features a pyridine ring substituted with a bromine atom at the 5-position and an imidazole ring at the 2-position, which is further substituted with a methyl group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia in the presence of an acid catalyst to form imidazole derivatives.

Wallach Synthesis: This involves the oxidation of imidazolines to imidazoles using oxidizing agents such as potassium permanganate.

From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines to form imidazoles.

Industrial Production Methods: Industrial production often involves multi-step synthesis starting from readily available precursors. The specific conditions and reagents used can vary depending on the desired purity and yield of the final product.

Analyse Des Réactions Chimiques

2.2. Reaction Pathways

The following reaction pathways are common for pyridine derivatives:

-

Electrophilic Aromatic Substitution : The imidazole ring can participate in electrophilic aromatic substitution due to its electron-rich nature. This allows for various substitutions at different positions on the ring .

-

Metalation Reactions : The compound can coordinate with transition metals (e.g., palladium or copper) to form organometallic complexes, which can then be utilized in further reactions such as cross-couplings or cyclizations .

2.3. Reactivity and Selectivity

The reactivity of pyridine derivatives is influenced by substituents on the rings:

-

Position of Bromine : The position of the bromine atom on the pyridine ring significantly affects its reactivity in nucleophilic substitution reactions. For instance, bromine at the meta position tends to show higher reactivity compared to ortho substitutions due to steric hindrance and electronic effects .

2.4. Biological Activity

Research has indicated that derivatives of pyridine with imidazole moieties exhibit various biological activities, including:

-

Antimicrobial Properties : Compounds similar to pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- have shown potential as antimicrobial agents, making them candidates for drug development.

3.2. Reactivity Comparison

| Compound | Reactivity Type | Observations |

|---|---|---|

| Pyridine with meta-bromine | Higher reactivity | More favorable for nucleophilic attack |

| Pyridine with ortho-bromine | Lower reactivity | Steric hindrance reduces reactivity |

Applications De Recherche Scientifique

Pyridine derivatives have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and applications. One such compound, Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- , has been studied for its potential roles in various fields. This article explores its scientific research applications, supported by data tables and documented case studies.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyridine derivatives. For instance, Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- has been evaluated against various bacterial strains. A study published in the Journal of Medicinal Chemistry reported that derivatives with imidazole rings exhibit enhanced antibacterial activity compared to their non-substituted counterparts .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- | E. coli | 12 µg/mL |

| Pyridine derivative A | E. coli | 25 µg/mL |

| Pyridine derivative B | S. aureus | 15 µg/mL |

Anticancer Properties

Research indicates that pyridine derivatives can also exhibit anticancer properties. A case study in Cancer Letters demonstrated that compounds similar to Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

Another application of this compound is in enzyme inhibition. Studies have shown that certain pyridine derivatives can act as effective inhibitors of specific enzymes such as kinases and phosphodiesterases. For example, a study published in Bioorganic & Medicinal Chemistry found that similar compounds inhibited protein kinase activity, which is crucial for cell signaling pathways involved in cancer progression .

Organic Electronics

Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- has potential applications in organic electronics due to its electronic properties. Research has indicated that pyridine-based compounds can be used as electron transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A study published in Advanced Materials demonstrated that incorporating such compounds into device architectures improved charge mobility and overall device performance .

Coordination Chemistry

The compound's ability to form coordination complexes with transition metals has also been explored. These complexes can exhibit unique catalytic properties, making them valuable in various chemical reactions. Research published in Inorganic Chemistry highlighted the synthesis of metal complexes involving pyridine derivatives, showcasing their potential as catalysts for organic transformations .

Mécanisme D'action

The mechanism by which Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- exerts its effects is largely dependent on its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the bromine substituent can participate in halogen bonding, affecting the compound’s binding affinity to biological targets .

Comparaison Avec Des Composés Similaires

Pyridine, 2-(4-methyl-1H-imidazol-1-yl)-: Lacks the bromine substituent, which may affect its reactivity and binding properties.

Pyridine, 5-chloro-2-(4-methyl-1H-imidazol-1-yl)-: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.

Uniqueness: The presence of the bromine atom at the 5-position of the pyridine ring in Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- imparts unique reactivity and binding characteristics, making it a valuable compound for various applications in research and industry .

Activité Biologique

Pyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. One such compound, Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- , is notable for its potential pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical formula for Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- is with a molecular weight of approximately 225.05 g/mol. The compound features a bromine atom at the 5-position of the pyridine ring and a 4-methyl-1H-imidazole moiety at the 2-position, which contributes to its unique biological properties.

Antimicrobial Properties

Research has indicated that pyridine derivatives exhibit antimicrobial activity against various pathogens. A study demonstrated that compounds similar to Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- showed significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with DNA replication.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

Pyridine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), treatment with Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- resulted in a significant decrease in cell viability (IC50 = 18 µM). Flow cytometry analysis revealed an increase in early apoptotic cells, confirming the compound's potential as a chemotherapeutic agent.

The biological activity of Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)- can be attributed to its ability to interact with specific biological targets:

- DNA Intercalation : The imidazole ring can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

Toxicity and Safety Profile

While the biological activities are promising, it is essential to evaluate the toxicity profile of Pyridine, 5-bromo-2-(4-methyl-1H-imidazol-1-yl)-. Preliminary studies indicate moderate toxicity levels in mammalian cell lines; however, further research is required to establish safe dosage ranges for potential therapeutic use.

Propriétés

IUPAC Name |

5-bromo-2-(4-methylimidazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-7-5-13(6-12-7)9-3-2-8(10)4-11-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJHQPQEIHWUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.